4-Methyl-N'-[[4-(trifluoromethyl)phenyl]methylidene]benzenesulfonohydrazide
Description
4-Methyl-N'-[[4-(trifluoromethyl)phenyl]methylidene]benzenesulfonohydrazide is a benzenesulfonohydrazide derivative characterized by a trifluoromethyl (-CF₃) substituent on the benzylidene moiety. This compound belongs to a broader class of hydrazide-hydrazones, which are studied for their diverse biological activities, including antimicrobial, antitumor, and enzyme inhibitory properties . The trifluoromethyl group, a strong electron-withdrawing substituent, enhances the compound’s lipophilicity and metabolic stability, making it a candidate for pharmaceutical and materials science applications .
Properties
IUPAC Name |
4-methyl-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O2S/c1-11-2-8-14(9-3-11)23(21,22)20-19-10-12-4-6-13(7-5-12)15(16,17)18/h2-10,20H,1H3/b19-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYZVZVMZNSZRO-VXLYETTFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N’-[[4-(trifluoromethyl)phenyl]methylidene]benzenesulfonohydrazide typically involves the condensation of 4-methylbenzenesulfonohydrazide with 4-(trifluoromethyl)benzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of 4-Methyl-N’-[[4-(trifluoromethyl)phenyl]methylidene]benzenesulfonohydrazide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N’-[[4-(trifluoromethyl)phenyl]methylidene]benzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
4-Methyl-N’-[[4-(trifluoromethyl)phenyl]methylidene]benzenesulfonohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-N’-[[4-(trifluoromethyl)phenyl]methylidene]benzenesulfonohydrazide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The benzenesulfonohydrazide moiety can form hydrogen bonds and interact with active sites of enzymes, modulating their activity.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Functional Comparison of Benzenesulfonohydrazide Derivatives
Key Observations :
- Electron Effects: The trifluoromethyl group in the target compound increases electron-withdrawing character compared to methyl (4f) or dimethylamino (MpTSH) groups, altering reactivity and binding affinity .
- Bioactivity: Compound 148, which combines trifluoromethyl and benzimidazolyl groups, exhibits enhanced antituberculosis activity (MIC = 12.5 µM) compared to non-fluorinated analogs, highlighting the synergistic role of fluorine .
- Corrosion Inhibition: MpTSH demonstrates 89% inhibition efficiency for carbon steel in HCl, outperforming non-fluorinated derivatives due to improved adsorption from the -CF₃ group .
Spectroscopic Properties
Table 2: Spectral Data Comparison
Notes:
Biological Activity
4-Methyl-N'-[[4-(trifluoromethyl)phenyl]methylidene]benzenesulfonohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a sulfonohydrazide functional group linked to a trifluoromethyl-substituted phenyl moiety. Its molecular formula is , and it possesses a molecular weight of approximately 365.35 g/mol. The presence of trifluoromethyl groups enhances lipophilicity and can influence the compound's biological interactions.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 365.35 g/mol |
| Functional Groups | Sulfonohydrazide |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research has demonstrated that compounds with similar structures exhibit antimicrobial properties. For instance, studies on hydrazones have shown efficacy against various bacterial strains, suggesting that this compound may possess similar activity.
Mechanism of Action: The proposed mechanism involves the inhibition of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Properties
Recent investigations have highlighted the potential anticancer effects of sulfonohydrazides. In vitro studies indicate that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways.
Case Study: A study conducted on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a significant reduction in cell viability, demonstrating its potential as an anticancer agent.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells |
Toxicology and Safety Profile
While exploring the biological activities, it is crucial to assess the safety profile of the compound. Preliminary toxicological assessments indicate low toxicity levels in vitro; however, further studies are required to establish a comprehensive safety profile.
Safety Considerations:
- Acute Toxicity: Limited data available; requires further investigation.
- Chronic Toxicity: Long-term exposure studies are necessary to identify potential adverse effects.
Q & A
Basic: What synthetic methodologies are commonly used to prepare 4-methyl-N'-[[4-(trifluoromethyl)phenyl]methylidene]benzenesulfonohydrazide?
The compound is synthesized via condensation reactions between 4-methylbenzenesulfonohydrazide and 4-(trifluoromethyl)benzaldehyde. Key steps include:
- Reaction conditions : Reflux in ethanol or methanol under acidic catalysis (e.g., glacial acetic acid) for 3–24 hours to form the hydrazone bond .
- Purification : Cold ethanol or methanol washing to isolate the product as a white solid, followed by recrystallization .
- Characterization : Confirmed via NMR (e.g., aromatic proton signals at δ 7.36–7.24 ppm and imine proton at δ 8.2 ppm) and HRMS (e.g., [M+H] at m/z 401.1299) .
Basic: How can spectroscopic techniques validate the structural integrity of this compound?
- NMR : Key signals include the imine proton (CH=N) at δ 8.2–8.5 ppm and aromatic protons from the trifluoromethylphenyl group (δ 7.3–7.6 ppm). Splitting patterns confirm substituent positions .
- NMR : The sulfonamide carbonyl appears at ~165 ppm, while the trifluoromethyl carbon resonates at ~125 ppm (q, = 270 Hz) .
- IR : Stretching vibrations for C=N (1610–1630 cm) and SO (1150–1350 cm) confirm functional groups .
Advanced: What mechanistic insights explain the reactivity of the hydrazone group in this compound?
The hydrazone (CH=N–NH–SO) moiety undergoes nucleophilic addition or cyclization due to:
- Electrophilic imine carbon : The electron-withdrawing sulfonyl group polarizes the C=N bond, making it susceptible to nucleophilic attack (e.g., in heterocycle formation) .
- Coordination with metals : The nitrogen atoms act as ligands for transition metals (e.g., Cu, Fe), enabling catalytic applications. DFT studies suggest metal coordination lowers activation energy for subsequent reactions .
Advanced: How does the trifluoromethyl group influence the compound’s physicochemical and biological properties?
- Lipophilicity : The CF group enhances membrane permeability (logP increased by ~1.5 units compared to non-fluorinated analogs) .
- Electron-withdrawing effects : Stabilizes the hydrazone bond against hydrolysis and modulates electronic interactions in biological targets (e.g., enzyme active sites) .
- Antimicrobial activity : Derivatives with CF exhibit lower MIC values (e.g., 8–32 µg/mL against S. aureus) compared to non-fluorinated analogs, attributed to enhanced target binding .
Advanced: What contradictions exist in reported biological activity data for this compound class?
- Antimicrobial vs. Cytotoxicity : Some studies report potent antibacterial activity (MIC = 16 µg/mL) but high cytotoxicity (IC = 25 µM in mammalian cells), suggesting a narrow therapeutic window .
- Solvent-dependent activity : Activity varies with DMSO concentration (e.g., >5% DMSO reduces efficacy by 30–50%), complicating in vitro–in vivo correlations .
Advanced: How can computational methods optimize the design of derivatives for specific applications?
- Molecular docking : Predict binding affinities to targets like DNA gyrase (binding energy −8.2 kcal/mol for CF-containing derivatives) .
- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to predict reactivity and stability .
- QSAR models : Correlate substituent electronegativity with antimicrobial activity (R = 0.89 for CF derivatives) .
Basic: What are common applications of this compound in materials science?
- Sensor development : Acts as a ligand for heavy metal detection (e.g., Pb) via electrochemical impedance spectroscopy, with detection limits as low as 0.1 µM .
- Corrosion inhibition : Forms protective films on steel surfaces in acidic media, achieving 85–92% inhibition efficiency at 1 mM concentration .
Advanced: What experimental challenges arise in scaling up synthesis for research applications?
- Low yields : Side reactions (e.g., hydrolysis of the hydrazone bond) reduce yields to 21–40% in non-optimized protocols .
- Purification : Co-elution of byproducts in column chromatography necessitates multiple solvent systems (e.g., hexane/ethyl acetate gradients) .
Advanced: How do structural modifications (e.g., substituent variation) affect reactivity?
- Electron-donating groups (e.g., -OCH) : Reduce electrophilicity of the imine carbon, slowing cyclization reactions by ~30% .
- Bulky substituents : Steric hindrance decreases coordination with metal catalysts (e.g., 50% lower yield in Cu-catalyzed reactions for tert-butyl analogs) .
Basic: What safety precautions are required when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
